molecular formula C15H9Cl3O B14853984 3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No.: B14853984
M. Wt: 311.6 g/mol
InChI Key: AMGBLZXMRBTAOL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of chlorine atoms on both phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,5-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated ketone or alcohol.

    Substitution: The chlorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, although specific applications would require further research.

    Industry: May be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the additional chlorine atoms on the second phenyl ring.

    3-(4-Methylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one: Contains a methyl group instead of a chlorine atom on the first phenyl ring.

    3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group on the second phenyl ring instead of chlorine atoms.

Uniqueness

The presence of chlorine atoms on both phenyl rings in 3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity, making it distinct from other chalcones with different substituents.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGBLZXMRBTAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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